molecular formula C8H16OS B12736935 3-(Methylthio)heptanal CAS No. 51755-70-5

3-(Methylthio)heptanal

Cat. No.: B12736935
CAS No.: 51755-70-5
M. Wt: 160.28 g/mol
InChI Key: RQOSXGWCILNIKB-UHFFFAOYSA-N
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Description

3-(Methylthio)heptanal, also known as 3-(methylsulfanyl)nonanal, is an organic compound belonging to the class of alpha-hydrogen aldehydes. It is characterized by the presence of a methylthio group attached to a heptanal backbone. This compound is known for its distinct aroma and is used in various flavoring applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)heptanal typically involves the reaction of heptanal with methylthiol in the presence of a catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product yield. The process may also involve purification steps such as distillation or recrystallization to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction parameters are optimized to maximize yield and minimize by-products. Industrial methods also incorporate advanced purification techniques like chromatography to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)heptanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methylthio)heptanal has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is widely used in the flavor and fragrance industry due to its distinct aroma

Mechanism of Action

The mechanism of action of 3-(Methylthio)heptanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylthio group may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylthio)heptanal is unique due to its specific carbon chain length and the presence of the methylthio group, which imparts distinct chemical and physical properties. Its specific aroma profile makes it valuable in the flavor and fragrance industry, distinguishing it from other similar compounds .

Properties

CAS No.

51755-70-5

Molecular Formula

C8H16OS

Molecular Weight

160.28 g/mol

IUPAC Name

3-methylsulfanylheptanal

InChI

InChI=1S/C8H16OS/c1-3-4-5-8(10-2)6-7-9/h7-8H,3-6H2,1-2H3

InChI Key

RQOSXGWCILNIKB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC=O)SC

density

0.943-0.947

physical_description

Clear, colourless liquid;  Cooked brown and roasted aroma

solubility

Insoluble in water;  soluble in heptane and triacetin
Soluble (in ethanol)

Origin of Product

United States

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